1-Bromo-3-ethyl-5-iodobenzene
Description
1-Bromo-3-ethyl-5-iodobenzene is a dihalogenated aromatic compound featuring bromine and iodine substituents at the 1- and 5-positions of the benzene ring, respectively, and an ethyl group at the 3-position. Bromo- and iodo-substituted benzenes are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C8H8BrI |
|---|---|
Molecular Weight |
310.96 g/mol |
IUPAC Name |
1-bromo-3-ethyl-5-iodobenzene |
InChI |
InChI=1S/C8H8BrI/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 |
InChI Key |
IFFZTQXPZOYLOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethyl-5-iodobenzene can be synthesized through several methods. One common approach involves the bromination and iodination of ethylbenzene derivatives. The process typically starts with the bromination of ethylbenzene to form 1-bromo-3-ethylbenzene. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-ethyl-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: The compound is a suitable substrate for coupling reactions such as Suzuki and Heck reactions, which are commonly used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki and Heck reactions.
Major Products Formed
Scientific Research Applications
1-Bromo-3-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-3-ethyl-5-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions by stabilizing reaction intermediates . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in substituent type, position, and electronic effects. A comparative analysis is summarized below:
*Calculated based on formula C₈H₈BrI.
Key Observations:
- Electronic Effects: Electron-withdrawing halogens (Br, I) deactivate the benzene ring, directing electrophilic substitutions to meta/para positions. The ethyl group, being electron-donating, may partially counteract this effect .
- Physical State: Halogenated benzenes with smaller substituents (e.g., Cl, F) or symmetrical substitution (e.g., 1-Bromo-4-iodobenzene) tend to be solids, while ethyl-substituted analogs are more likely liquids due to reduced symmetry .
Cross-Coupling Reactions
Bromo- and iodo-substituted aromatics are pivotal in metal-catalyzed couplings:
- Suzuki-Miyaura Reactions: Iodine’s superior leaving group ability compared to bromine makes 5-iodo derivatives more reactive. However, the ethyl group at position 3 may hinder catalyst access, reducing yields compared to less bulky analogs like 1-Bromo-4-iodobenzene .
- Ullmann Couplings: The iodine substituent facilitates aryl-aryl bond formation, but steric hindrance from ethyl may necessitate higher temperatures or specialized ligands .
Halogen Exchange
Compounds like 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1) undergo halogen exchange reactions, where bromine or chlorine can be replaced via Finkelstein or Ullmann-type processes. The ethyl group in the target compound may stabilize intermediates through hyperconjugation, altering reaction pathways .
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